molecular formula C6H10N2O B15229178 2-(4-Hydroxypyrrolidin-3-yl)acetonitrile

2-(4-Hydroxypyrrolidin-3-yl)acetonitrile

Cat. No.: B15229178
M. Wt: 126.16 g/mol
InChI Key: MSGNFTQKFKQAHU-UHFFFAOYSA-N
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Description

2-(4-Hydroxypyrrolidin-3-yl)acetonitrile is an organic compound characterized by a pyrrolidine ring substituted with a hydroxyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypyrrolidin-3-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxyproline with cyanogen bromide, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypyrrolidin-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Hydroxypyrrolidin-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypyrrolidin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group and nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenyl)acetonitrile
  • 2-(4-Hydroxybenzyl)acetonitrile
  • 2-(4-Hydroxybutyl)acetonitrile

Uniqueness

2-(4-Hydroxypyrrolidin-3-yl)acetonitrile is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. This makes it distinct from other similar compounds that may have different ring structures or substituents .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-(4-hydroxypyrrolidin-3-yl)acetonitrile

InChI

InChI=1S/C6H10N2O/c7-2-1-5-3-8-4-6(5)9/h5-6,8-9H,1,3-4H2

InChI Key

MSGNFTQKFKQAHU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)O)CC#N

Origin of Product

United States

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